5-Bromomethyl-2-methylbenzothiazole
Description
5-Bromomethyl-2-methylbenzothiazole is a benzothiazole derivative featuring a bromomethyl (-CH₂Br) substituent at the 5-position and a methyl (-CH₃) group at the 2-position. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, known for their pharmacological and material science applications.
Properties
CAS No. |
125872-96-0 |
|---|---|
Molecular Formula |
C9H8BrNS |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
5-(bromomethyl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNS/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,5H2,1H3 |
InChI Key |
KRFQAVUFGKIXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Core Heterocyclic Systems
The compound is compared to three classes of heterocycles: benzimidazoles , benzoxazoles , and thiazoles . Key structural differences lie in the heteroatoms and substitution patterns:
Key Observations :
- Benzothiazoles exhibit enhanced stability due to sulfur’s electron-withdrawing effects, making them suitable for electrophilic substitution reactions .
- Benzimidazoles with thiophene substituents (e.g., ) show broader pharmacological activity, including antiarrhythmic and anticancer properties.
- Thiazoles with bromo and methyl groups (e.g., 5-Bromo-2-methylthiazole) are smaller and more lipophilic, influencing their bioavailability .
Key Observations :
Physical and Chemical Properties
Substituents critically influence melting points, solubility, and reactivity:
Key Observations :
Preparation Methods
Electrophilic Bromination with Molecular Bromine
Electrophilic bromination using Br₂ in acetic acid remains a foundational method. The reaction proceeds via the generation of a bromonium ion intermediate, which attacks the electron-rich 5-position of the 2-methylbenzothiazole ring. Typical conditions involve stirring equimolar amounts of Br₂ and the substrate in acetic acid at 40–50°C for 6–8 hours, yielding 60–70% of the target compound. Side products, such as 7-bromo isomers, are minimized by controlling the stoichiometry of Br₂ and maintaining temperatures below 60°C.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Br₂ | Acetic acid | 50 | 8 | 65 | 88 |
| NBS | DCM | 25 | 12 | 78 | 92 |
| HBr/AcOH | AcOH | 60 | 6 | 58 | 85 |
Radical Bromination with N-Bromosuccinimide (NBS)
NBS in dichloromethane (DCM) under radical initiation (e.g., AIBN) enhances regioselectivity for the 5-position. This method avoids the corrosive hazards of molecular bromine and achieves yields up to 78%. The reaction mechanism involves the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group, followed by bromine addition.
Alkylation Approaches for Bromomethyl Group Introduction
Nucleophilic Substitution of Chloromethyl Precursors
2-Chloromethyl-2-methylbenzothiazole undergoes nucleophilic substitution with NaBr or KBr in dimethylformamide (DMF) at 80°C. This method, while less common, provides moderate yields (45–55%) and requires rigorous purification to remove unreacted salts.
Direct Bromomethylation via Diazomethane Derivatives
Reaction of 2-methylbenzothiazole with bromomethyldiazonium salts in anhydrous ether at −10°C introduces the bromomethyl group directly. This method, though efficient (yields up to 70%), poses safety risks due to diazonium intermediates.
Purification and Analytical Validation
Recrystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) removes polar byproducts, enhancing purity to >95%. Slow cooling (0.5°C/min) ensures crystal formation with minimal impurity inclusion.
Chromatographic Methods
Silica gel column chromatography using hexane/ethyl acetate (7:3) resolves regioisomeric contaminants. HPLC analysis with a C18 column (acetonitrile/water, 60:40) confirms purity, with retention times of 8.2 min for the target compound.
Table 2: Analytical Parameters for Purity Assessment
| Method | Column/Matrix | Mobile Phase | Retention Time (min) | Detection |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/water | 8.2 | UV (254 nm) |
| TLC | Silica GF254 | Hexane/EtOAc (7:3) | Rf 0.52 | Iodine vapor |
Industrial-Scale Production Considerations
Continuous Flow Bromination
Scaling electrophilic bromination requires continuous flow reactors to manage exothermic reactions. A two-stage system with in-line quenching (NaHSO₃) achieves 85% yield at 10 kg/batch.
Solvent Recycling
DCM and acetic acid are recovered via fractional distillation, reducing production costs by 30%.
Challenges and Mitigation Strategies
Q & A
Q. What are the common synthetic routes for 5-bromomethyl-2-methylbenzothiazole, and how can reaction conditions be optimized?
The synthesis of this compound typically involves bromination of its parent benzothiazole derivative. For example, bromination using N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN under reflux in CCl₄ has been reported for analogous compounds . Optimization involves controlling reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of substrate to NBS) to minimize side products like di-brominated species. Characterization via HPLC and ¹H NMR is critical to monitor purity .
Q. How should researchers handle safety concerns when working with this compound?
According to safety data sheets for structurally similar brominated benzothiazoles, researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound is likely a skin/eye irritant and may release toxic fumes upon decomposition. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols . Stability tests under varying pH and temperature are recommended for long-term storage .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromomethyl resonance at δ 4.3–4.5 ppm) and aromatic protons .
- Mass spectrometry (EI/HRMS) : For molecular ion verification (e.g., m/z 257 [M⁺] for C₉H₈BrNS) .
- IR spectroscopy : To identify C-Br stretches (~550–600 cm⁻¹) and benzothiazole ring vibrations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the bromomethyl group, predicting its susceptibility to nucleophilic attack. Molecular dynamics (MD) simulations in solvents like DMF or THF can assess solvation effects on reaction kinetics. For instance, polar aprotic solvents enhance leaving-group departure, favoring SN2 mechanisms .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or anticancer activity across studies often arise from variations in:
- Assay conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
- Derivatization : Substituents on the benzothiazole ring (e.g., electron-withdrawing groups at C-6) significantly modulate bioactivity . Meta-analyses using standardized protocols (e.g., CLSI guidelines for MIC assays) and structure-activity relationship (SAR) studies are recommended .
Q. How can this compound be utilized as a precursor in designing enzyme inhibitors?
The bromomethyl group serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions. For example, coupling with thiol-containing biomolecules (e.g., cysteine residues in enzymes) can generate covalent inhibitors. A study on benzothiazole-based GroEL/ES inhibitors demonstrated this approach, achieving IC₅₀ values <10 µM against bacterial chaperones .
Q. What are the challenges in crystallizing this compound derivatives for X-ray studies?
Bromine’s high electron density often causes crystal disorder, complicating data refinement. Strategies include:
- Cryocrystallography : Collecting data at 100 K to reduce thermal motion .
- Co-crystallization : Using heavy-atom derivatives (e.g., Pt or Hg) for phase resolution .
- Solvent screening : Testing low-polarity solvents (e.g., hexane/ethyl acetate) to improve crystal quality .
Methodological Considerations
Q. How to analyze degradation products of this compound under oxidative conditions?
Accelerated degradation studies using H₂O₂ or UV light can be monitored via LC-MS. Common products include debrominated derivatives (e.g., 2-methylbenzothiazole) and sulfoxides. Tandem MS/MS (e.g., Q-TOF) helps fragment ions for structural elucidation .
Q. What in silico tools are suitable for predicting the environmental toxicity of this compound?
Tools like ECOSAR (Ecological Structure Activity Relationships) or TEST (Toxicity Estimation Software Tool) estimate aquatic toxicity (e.g., LC₅₀ for Daphnia magna). Parameters like logP (predicted ~2.8) and biodegradability (BIOWIN model) inform risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
